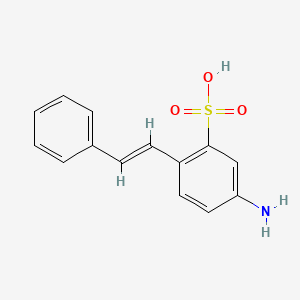

4-Aminostilbene-2-sulphonic acid

Description

Contextualization within Stilbene (B7821643) Chemistry and Aromatic Sulfonic Acids

Stilbene chemistry is fundamentally centered around the 1,2-diphenylethylene core structure. This framework allows for cis-trans isomerism, with the trans (or E) isomer generally being more stable and possessing the desirable fluorescent properties exploited in many applications. nih.govchemrxiv.org The electronic properties of the stilbene backbone can be finely tuned by adding various functional groups to the phenyl rings.

Aromatic sulfonic acids are organic compounds containing the sulfonic acid functional group (-SO₃H) attached to an aryl group. chemicalbook.com This group is strongly acidic and highly polar, which significantly increases the water solubility of the parent compound. chemicalbook.comresearchgate.net The introduction of a sulfonic acid group is a common strategy in dye manufacturing to ensure the dye's applicability in aqueous systems. sciforum.net

4-Aminostilbene-2-sulphonic acid is, therefore, a hybrid molecule. It possesses the rigid, photoactive stilbene core, while the amino group acts as a powerful auxochrome (a group that modifies the ability of a chromophore to absorb light) and a reactive site for further chemical modification. tradeindia.com The sulfonic acid group ensures aqueous solubility, a critical property for its primary role as a dye intermediate. sciforum.netsci-hub.se

Historical Perspective of Stilbene Derivative Investigation

The investigation of stilbene derivatives dates back to the 19th century, closely tied to the burgeoning synthetic dye industry. sciforum.net The discovery that certain stilbene derivatives could act as "optical brighteners" or "fluorescent whitening agents" (FWAs) in the early 20th century marked a significant milestone. wikipedia.org These compounds absorb ultraviolet light and re-emit it as blue light, counteracting the natural yellowing of textiles and paper. sci-hub.sewikipedia.org

The foundational work in this area often involved the manipulation of 4-nitrotoluene-2-sulfonic acid. sciforum.net A key industrial process involves the alkaline oxidation of this precursor to form 4,4′-dinitro-2,2′-stilbenedisulfonic acid (DNSDA). sciforum.net Subsequent reduction of DNSDA yields 4,4′-diamino-2,2′-stilbenedisulfonic acid (DASDA), a crucial building block for a vast array of direct dyes and FWAs. sciforum.netprepchem.com Within this synthetic pathway, this compound is understood to be a potential, though often not isolated, intermediate, for instance, in the partial reduction of related nitro-stilbene compounds. byjus.com

Classic organic reactions like the Perkin reaction, discovered by William Henry Perkin, provided early methods for synthesizing the stilbene backbone through the condensation of an aromatic aldehyde with an acid anhydride. libretexts.orgmdpi.com

Fundamental Research Questions Pertaining to this compound

The contemporary research landscape surrounding this compound is largely defined by its role as a precursor. The primary focus has been on its more complex and commercially significant derivatives, particularly those based on the DASDA structure. This leads to several fundamental research questions about the mono-amino, mono-sulfonic acid compound itself:

Isolation and Characterization: While its existence as an intermediate is logical, detailed studies on the efficient synthesis, isolation, and full characterization of pure this compound are not widely reported in the literature. The main synthetic challenge lies in controlling the reaction to achieve the mono-substituted product selectively.

Unique Properties: Do the specific electronic and steric properties of this unsymmetrically substituted stilbene derivative offer any unique fluorescent or chemical characteristics compared to its more common di-substituted counterparts? Its asymmetry could potentially lead to novel solvatochromic or photophysical behaviors.

Alternative Applications: Beyond its role as a dye intermediate, could this compound have applications in other fields? For example, research into related sulfonated molecules has explored their use in biomaterials and as specialized catalysts. mdpi.comsciforum.netgoogle.com Could this specific compound serve as a functional monomer for novel polymers or as a ligand in coordination chemistry?

The predominant research trajectory has been to use precursor molecules to create more complex, highly functionalized stilbene dyes and brighteners, leaving the specific properties of this simpler building block less explored. tradeindia.comnih.gov

Data Tables

To provide context, the following tables detail the properties of key related compounds in the synthesis and family of this compound.

Table 1: Properties of Key Stilbene Precursors and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-Nitrotoluene-2-sulfonic acid | 121-03-9 | C₇H₇NO₅S | 217.20 | Primary Starting Material sciforum.net |

| 4,4′-Dinitrostilbene-2,2′-disulfonic acid | 128-42-7 | C₁₄H₁₀N₂O₁₀S₂ | 430.37 | Oxidized Intermediate sciforum.net |

| 4-Nitro-4′-aminostilbene-2,2′-disulfonic acid | 119-72-2 | C₁₄H₁₂N₂O₈S₂ | 400.40 | Intermediate for Asymmetrical Dyes researchgate.netbyjus.com |

| 4,4′-Diamino-2,2′-stilbenedisulfonic acid (DASDA) | 81-11-8 | C₁₄H₁₄N₂O₆S₂ | 370.40 | Key Building Block for Dyes & FWAs prepchem.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

6265-01-6 |

|---|---|

Molecular Formula |

C14H13NO3S |

Molecular Weight |

275.32 g/mol |

IUPAC Name |

5-amino-2-[(E)-2-phenylethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H13NO3S/c15-13-9-8-12(14(10-13)19(16,17)18)7-6-11-4-2-1-3-5-11/h1-10H,15H2,(H,16,17,18)/b7-6+ |

InChI Key |

QBHYFEWQILVXEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O |

Other CAS No. |

6265-01-6 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Aminostilbene 2 Sulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule like 4-Aminostilbene-2-sulphonic acid, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable tools.

¹H-NMR and ¹³C-NMR for Aromatic and Aliphatic Proton/Carbon Assignments

In the ¹H-NMR spectrum of this compound, the protons of the two phenyl rings and the vinylic protons of the stilbene (B7821643) bridge would give rise to characteristic signals. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their exact chemical shifts and coupling patterns dictated by the positions of the amino and sulphonic acid groups. The protons on the stilbene double bond, being in a conjugated system, would also resonate in the downfield region, likely overlapping with the aromatic signals. The amino group protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to the solvent and concentration.

The ¹³C-NMR spectrum would provide complementary information, with the carbon atoms of the aromatic rings and the stilbene bridge showing distinct resonances. The carbons bearing the sulphonic acid and amino groups would be significantly shifted due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively. The chemical shifts of the aromatic carbons would fall in the range of 110-150 ppm, while the vinylic carbons would also appear in this region.

For comparison, the ¹³C-NMR spectral data for a related compound, 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid, shows signals at δ 151.54, 148.02, 142.79, 138.49, 134.29, 129.49, 126.07, 121.38, 117.15, and 20.30 ppm. researchgate.net Similarly, the ¹H-NMR data for 4-Aminotoluene-3-sulfonic acid in DMSO-d₆ displays signals at δ 9.68, 7.60, 7.30, 7.24, and 2.33 ppm. chemicalbook.com These values provide a reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Vinylic Protons | 6.5 - 7.5 | 120 - 140 |

| Amino Protons | Variable (broad) | - |

| Carbonyl Carbons | - | - |

| Aliphatic Carbons | - | - |

2D NMR Techniques for Structural Connectivity Confirmation

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the aromatic rings and the stilbene unit. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Aminosulfonic Moieties

The FT-IR spectrum of this compound would be characterized by the vibrational modes of its key functional groups. The amino group (NH₂) would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The sulphonic acid group (SO₃H) would show strong and broad O-H stretching absorption, typically in the range of 2500-3300 cm⁻¹, and characteristic S=O stretching vibrations around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the stilbene bridge would be observed in the 1450-1600 cm⁻¹ region. For instance, the FT-IR spectrum of propyl-sulfonic acid functionalized nanoparticles shows a peak for the S=O bond of the SO₃H group between 1316 and 1350 cm⁻¹. researchgate.net

Raman Spectroscopy for Stilbene Conjugation Insights

Raman spectroscopy, being particularly sensitive to non-polar bonds and conjugated systems, would provide crucial insights into the stilbene backbone of the molecule. The C=C stretching vibration of the trans-stilbene (B89595) double bond would give rise to a strong Raman band, typically around 1640 cm⁻¹. The intensity of this band would be enhanced due to resonance effects arising from the extended π-conjugation of the stilbene system. Studies on concentrated sulphuric acid have identified Raman lines that change with concentration, which could be relevant for understanding the behavior of the sulphonic acid group in different environments. aps.org

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | - |

| O-H Stretch (Sulphonic Acid) | 2500 - 3300 (broad) | - |

| S=O Stretch (Sulphonic Acid) | 1030-1060, 1150-1210 | - |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C=C Stretch (Stilbene) | ~1600 | ~1640 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the two phenyl rings and the ethenic bridge, is expected to give rise to strong absorption in the ultraviolet and visible regions.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) would be influenced by the presence of the amino and sulphonic acid groups. The electron-donating amino group would cause a bathochromic (red) shift of the absorption bands, while the electron-withdrawing sulphonic acid group would have a more complex effect depending on its position. For example, studies on new aromatic imines have shown that changes in concentration can lead to hypochromic effects without changing the absorption maxima, indicating conformational changes. nih.gov Research on 4,4′-diamino-2,2′-stilbene disulfonic acid derivatives has also been conducted to understand their UV-Vis absorption properties. researchgate.netncsu.edunih.gov For instance, 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com These findings suggest that this compound would have a rich UV-Vis spectrum indicative of its complex electronic structure.

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 400 | High |

| n → π | Possible, but may be obscured | Low |

Theoretical and Computational Studies of 4 Aminostilbene 2 Sulphonic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular and electronic structure of 4-Aminostilbene-2-sulphonic acid.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. By approximating the many-electron wavefunction in terms of the electron density, DFT methods can accurately predict the ground-state properties of molecules. For this compound, a geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), to find the lowest energy conformation of the molecule. This process yields a wealth of information about its structural parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (ethylene bridge) | ~1.34 Å |

| C-C (phenyl-ethylene) | ~1.48 Å | |

| C-S (phenyl-sulphonic) | ~1.78 Å | |

| C-N (phenyl-amino) | ~1.39 Å | |

| Bond Angle | C-C=C (ethylene bridge) | ~125° |

| C-C-S (phenyl) | ~120° | |

| C-C-N (phenyl) | ~121° | |

| Dihedral Angle | C-C-C-C (stilbene backbone) | ~180° (trans isomer) |

Note: These are typical values and can vary slightly depending on the specific computational method and basis set used.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, understanding the photochemical behavior of this compound requires the study of its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. nih.gov It allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule.

For stilbene (B7821643) derivatives, the electronic transitions are often dominated by π→π* transitions within the conjugated system. The amino group, being an electron-donating group, and the sulphonic acid group, an electron-withdrawing group, are expected to modulate these transitions significantly, likely causing a shift in the absorption maxima compared to unsubstituted stilbene. TD-DFT calculations can predict the energies of the lowest-lying singlet excited states, their oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in these transitions. researchgate.net

Table 2: Predicted Electronic Transitions of this compound from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~3.5 | ~354 | > 0.5 | HOMO → LUMO |

| S₀ → S₂ | ~4.2 | ~295 | < 0.1 | HOMO-1 → LUMO |

| S₀ → S₃ | ~4.5 | ~275 | ~0.2 | HOMO → LUMO+1 |

Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, considering its interaction with its environment (like a solvent) and its own internal flexibility. nih.gov An MD simulation of this compound, typically in an aqueous solution, would reveal its conformational landscape.

Key areas of flexibility in the molecule include the rotation around the C-C single bonds of the ethylene (B1197577) bridge, which can lead to cis-trans isomerization, and rotations around the C-S and C-N bonds, which determine the orientation of the sulphonic acid and amino groups relative to the phenyl rings. MD simulations can track the dihedral angles associated with these rotations over time, identifying the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational models are powerful tools for predicting the reactivity of a molecule, identifying the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the ethylene bridge and the phenyl ring bearing the electron-withdrawing sulphonic acid group.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | ~ -5.8 |

| LUMO | ~ -2.2 |

| HOMO-LUMO Gap | ~ 3.6 |

Note: These are representative values obtained from DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the sulphonic acid group and the nitrogen atom of the amino group. These would be the preferred sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the sulphonic acid group would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Structure-Property Relationship Predictions through Computational Approaches

Computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of a compound and its macroscopic properties. For a molecule like this compound, computational approaches, particularly those based on Density Functional Theory (DFT), would be instrumental in elucidating its electronic and optical characteristics.

Influence of Substituents on Electronic and Optical Characteristics

The electronic and optical properties of stilbene derivatives are known to be highly sensitive to the nature and position of substituent groups on the aromatic rings. Introducing different functional groups can modulate the electron distribution within the molecule, thereby altering its absorption and emission spectra.

A systematic computational study would typically involve modeling the this compound molecule and then introducing various electron-donating or electron-withdrawing substituents at different positions on the stilbene backbone. By calculating key quantum chemical parameters for each substituted derivative, researchers can predict trends in their electronic and optical behavior.

Table 1: Predicted Influence of Hypothetical Substituents on the Electronic and Optical Properties of this compound (Illustrative)

| Substituent Group | Position | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in λmax (Absorption) | Predicted Change in Oscillator Strength |

| Nitro (-NO2) | 4'-position | Decrease | Bathochromic (Red Shift) | Increase |

| Methoxy (-OCH3) | 4'-position | Increase | Hypsochromic (Blue Shift) | Decrease |

| Cyano (-CN) | 3'-position | Decrease | Bathochromic (Red Shift) | Variable |

| Hydroxyl (-OH) | 3'-position | Increase | Hypsochromic (Blue Shift) | Variable |

Note: This table is illustrative and not based on published data for this compound. The predictions are based on general trends observed in other aromatic and stilbene-like systems.

Computational Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other and with solvent molecules is crucial for understanding its behavior in condensed phases, such as in solution or in the solid state. Computational modeling can provide detailed insights into the nature and strength of these intermolecular interactions.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often employed to visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. Molecular dynamics simulations could further be used to study the dynamic behavior of these interactions over time.

A key aspect to investigate would be the role of the sulfonic acid and amino groups in forming hydrogen bonds, which are expected to be significant. The stilbene core could also participate in π-π stacking interactions.

Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers (Illustrative)

| Interaction Type | Interacting Groups | Predicted Interaction Energy (kcal/mol) |

| Hydrogen Bonding | -SO3H --- H2N- | Strong |

| Hydrogen Bonding | -SO3H --- -SO3H | Moderate to Strong |

| π-π Stacking | Stilbene Ring --- Stilbene Ring | Moderate |

| van der Waals | Alkyl/Aryl portions | Weak |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Derivatives and Functionalization of 4 Aminostilbene 2 Sulphonic Acid

Synthesis of Novel Azo-Stilbene Derivatives through Diazotization and Coupling Reactions

A significant application of 4-Aminostilbene-2-sulphonic acid and its related compounds, such as 4,4'-diaminostilbene-2,2'-disulphonic acid, is in the synthesis of azo dyes. researchgate.net The process involves a two-step reaction: the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. nih.govslideshare.net

The general reaction transforms the amine group (-NH₂) into a highly reactive diazonium salt (-N₂⁺), which then acts as an electrophile in an aromatic substitution reaction to form a stable azo compound (Ar-N=N-Ar'). nih.govresearchgate.net

The color and properties of the resulting azo-stilbene dye are determined by the chemical structure of the coupling component. By selecting different coupling partners, a wide spectrum of chromophores can be achieved. Research has explored various aromatic hydroxy and amino compounds as coupling components to synthesize new dyes. researchgate.netsciforum.net

For instance, the bis-diazotization of 4,4'-diaminostilbene-2,2'-disulphonic acid followed by coupling with different components has yielded a range of symmetrical disazo dyes. researchgate.net The coupling reactions are typically performed in an aqueous medium, with the pH adjusted based on the nature of the coupling component—a low alkaline pH is used for phenolic or naphtholic compounds. researchgate.net

Below is a table summarizing the synthesis of different azo-stilbene dyes using 4,4'-diaminostilbene-2,2'-disulphonic acid as the diazo component and various compounds as coupling agents.

| Diazo Component | Coupling Component | Resulting Dye Class | Reference |

| 4,4'-diaminostilbene-2,2'-disulphonic acid | 2-chlorosalicylamide | Direct Disazo Dye | sciforum.net |

| 4,4'-diaminostilbene-2,2'-disulphonic acid | 1,3-dihydroxybenzene | Symmetrical Disazo Dye | researchgate.net |

| 4,4'-diaminostilbene-2,2'-disulphonic acid | 1-hydroxy-naphthalene-2-carboxylic acid | Symmetrical Disazo Dye | researchgate.net |

This table is interactive. Click on the headers to sort.

The diazotization reaction is a cornerstone of azo dye synthesis. The process converts a primary aromatic amine into a diazonium salt by reacting it with nitrous acid (HNO₂). vedantu.com Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). vedantu.comorganic-chemistry.org

The mechanism proceeds through several key steps: vedantu.com

Formation of Nitrous Acid: The mineral acid protonates sodium nitrite to form nitrous acid.

Formation of the Nitrosonium Ion: A second protonation of nitrous acid leads to the loss of a water molecule, creating the highly reactive nitrosonium ion (NO⁺), which serves as the electrophile. vedantu.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-N bond. vedantu.commasterorganicchemistry.com

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule result in the formation of the aryldiazonium ion, characterized by a stable N≡N triple bond. vedantu.commasterorganicchemistry.com

The resulting diazonium salt is a valuable intermediate, whose chemistry is dominated by the electrophilic nature of the –N₂⁺ group. researchgate.net Kinetic studies have shown that the subsequent coupling reaction with an aromatic amine is an electrophilic aromatic substitution where the initial attack by the diazonium ion is the rate-determining step. researchgate.netacs.org

Amide and Sulfonamide Derivatives for Modulation of Properties

The amine and sulfonic acid groups of this compound can be functionalized to form amide and sulfonamide derivatives, respectively. These modifications can significantly alter the molecule's physical and chemical properties, such as solubility, hydrogen bonding capability, and biological activity.

The sulfonamide functional group (R-SO₂NR'R'') is known for its chemical stability and rigid structure. wikipedia.org Compared to an amide, a sulfonamide is a stronger hydrogen bond donor but a weaker hydrogen bond acceptor. researchgate.net The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org

Conversely, amide derivatives can be formed by reacting the primary amino group of this compound with an acyl chloride or carboxylic acid. A notable example of this type of functionalization involves reacting stilbene (B7821643) derivatives with cyanuric chloride, which then allows for the attachment of various other amine-containing molecules, creating complex structures for dyestuffs. google.com

The table below outlines the general properties of amide and sulfonamide functional groups.

| Functional Group | General Structure | Key Properties | Synthesis Method |

| Amide | R-C(=O)NR'R'' | Good H-bond acceptor and donor | Acyl chloride + Amine |

| Sulfonamide | R-S(=O)₂NR'R'' | Strong H-bond donor, weak acceptor; Crystalline | Sulfonyl chloride + Amine |

This table is interactive. Click on the headers to sort.

Polymerization and Copolymer Synthesis Incorporating this compound Moieties

The stilbene unit within this compound makes it an attractive monomer for creating photoactive polymers. These polymers can be designed for applications in advanced materials, such as photoresists and optical devices.

Monomers containing stilbene and sulfonic acid functionalities can be incorporated into polymer chains through various polymerization techniques. For instance, atom transfer radical polymerization (ATRP) has been successfully used to synthesize well-defined homopolymers and copolymers from monomers like p-phenyl styrenesulfonate. nih.gov This method allows for controlled molecular weights and low polydispersity. nih.gov

Another approach involves synthesizing methacrylate (B99206) monomers that have stilbene chromophores attached to their side chains. researchgate.netresearchgate.net These monomers can then be copolymerized with other standard monomers, like methyl methacrylate, to create copolymers where the stilbene unit is a pendant group on the polymer backbone. researchgate.net The solubility and thermal properties, such as the glass transition temperature (Tg), of these copolymers can be tuned by varying the ratio of the constituent monomers. researchgate.netkoreascience.kr

A key feature of polymers containing stilbene moieties is their ability to undergo photo-cross-linking. researchgate.net When exposed to UV light, the stilbene units can undergo a [2π+2π] cycloaddition reaction, forming cyclobutane (B1203170) rings between adjacent polymer chains. researchgate.net This process creates a covalent network, rendering the material insoluble in organic solvents and significantly enhancing its mechanical and thermal stability. researchgate.net

This photo-cross-linking capability is the basis for developing negative photoresists. researchgate.net The cross-linked material can also be used in the fabrication of optical nanostructures and hydrogels. researchgate.net Research has shown that irradiating films of polymers containing stilbene side chains leads to efficient cross-linking, whereas in solution, intramolecular cycloaddition is more prevalent. researchgate.netresearchgate.net

Applications of 4 Aminostilbene 2 Sulphonic Acid and Its Derivatives in Advanced Materials and Chemical Technologies

Research into Fluorescent Compounds and Optical Applications

Design and Synthesis of Fluorescent Whitening Agents

4-Aminostilbene-2-sulfonic acid is a key building block in the synthesis of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). These compounds function by absorbing ultraviolet light and re-emitting it as blue light, which results in a whiter appearance of materials like paper, textiles, and plastics. The core structure of many commercially important FWAs is based on the 4,4′-diamino-stilbene-2,2′-disulfonic acid (DSD acid) framework, which is derived from 4-aminostilbene-2-sulfonic acid. ncsu.edu

The synthesis of these FWAs typically involves a multi-step process. A common route starts with the condensation of cyanuric chloride with DSD acid. ncsu.edugoogle.com This is followed by nucleophilic substitution reactions with various amino compounds, which allows for the tuning of the FWA's properties. For instance, incorporating polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) can enhance the water solubility of the resulting polymeric fluorescent whitening agents (PFWAs). ncsu.edu The reaction conditions, such as temperature and pH, are carefully controlled at each step to ensure the desired product is obtained. google.com For example, a three-step condensation reaction involving cyanuric chloride, sulfanilic acid, 4,4'-diaminostilbene-2,2'-disulfonic acid, and a mixture of diethanolamine (B148213) and diethylamine (B46881) is used to prepare liquid FWAs for the papermaking industry. google.com It is important to note that only the trans-isomer of these triazine-aminostilbene FWAs exhibits the desired fluorescence. ncsu.edu

Derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid are particularly prevalent in the manufacturing of FWAs for cellulosic materials. unishivaji.ac.in Symmetrical products, where both sides of the central stilbene (B7821643) double bond are identical, are generally easier to produce. unishivaji.ac.in The introduction of different functional groups onto the stilbene backbone can significantly impact the properties of the FWA. For example, the introduction of chlorine atoms at specific positions can shift the absorption maxima and alter the color of the fluorescent light. unishivaji.ac.in

Photophysical Investigations of Emission Profiles

The effectiveness of fluorescent whitening agents is determined by their photophysical properties, specifically their absorption and emission spectra. These compounds are designed to absorb light in the near-ultraviolet range (typically around 340-380 nm) and emit it in the blue region of the visible spectrum (around 420-470 nm). mdpi.com This emitted blue light counteracts any yellowish tinge in the material, resulting in a whiter appearance.

The emission profile of an FWA is highly dependent on its molecular structure. The core 4,4'-diaminostilbene-2,2'-disulfonic acid structure itself exhibits fluorescence, absorbing at a maximum wavelength (λmax) of 340 nm when dissolved in water. unishivaji.ac.in The introduction of various substituents can fine-tune these properties. For example, the introduction of N-alkyl, N-acetyl, or N-cyclic groups to the phenyl rings of bis(benzoxazol-2-yl) stilbene-based dyes generally causes a hypsochromic shift (shift to shorter wavelengths) in the absorption maxima, while the presence of nitro groups leads to a bathochromic shift (shift to longer wavelengths). mdpi.com

The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is another critical parameter. Research has shown that the quantum yield of stilbene-based dyes can be influenced by the nature of the substituents. For instance, five out of six synthesized bis(benzoxazol-2-yl) stilbene dyes with different N-substituents exhibited lower quantum yields than the unsubstituted analogue, which may be due to increased non-radiative decay pathways. researchgate.net The environment, such as the solvent or the substrate to which the FWA is applied, can also affect the emission profile.

Below is a data table summarizing the photophysical properties of some synthesized stilbene-based fluorescent dyes:

| Dye | Absorption Maxima (nm) | Emission Maxima (nm) |

| BBS | 378 | 435 |

| SBnHe | 376 | 435 |

| SBnAc | 372 | 437 |

| SBnPy | 376 | 435 |

| SBuAc | 372 | 437 |

Data sourced from MDPI mdpi.com

Exploration in Dye Chemistry and Pigment Science

Development of Direct Dyes for Various Substrates

4-Aminostilbene-2-sulfonic acid and its derivatives, particularly 4,4'-diaminostilbene-2,2'-disulfonic acid, serve as important intermediates in the production of direct dyes. researchgate.net Direct dyes are a class of dyes that can be applied directly to cellulosic substrates like cotton, paper, and rayon from a neutral or slightly alkaline dyebath. ijstr.org

The synthesis of these dyes often involves the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by coupling with various aromatic compounds. researchgate.net This process allows for the creation of a wide range of colors, although yellow and orange direct dyes are most common. researchgate.net For example, a new orange disazo dye was synthesized using 4,4'-diaminostilbene-2,2'-disulfonic acid as the diazo component and 2-chlorosalicylanilide as the coupling component, which showed suitability for dyeing cotton fibers. sciforum.net Similarly, a series of orange-yellow-green-violet-brown to pink dyes were synthesized by reacting the diazonium salt of a 4-oxo-quinazolinoyl-substituted aminostilbene (B8328778) disulfonic acid with various coupling agents. tsijournals.com

The structure of the dye molecule plays a crucial role in its affinity for the substrate and its fastness properties. While direct dyes are known for producing vibrant shades, they often exhibit poor wash fastness. ijstr.org Research has focused on improving these properties through various after-treatments, such as with copper sulfate (B86663), which has been shown to enhance the wet fastness of some stilbene-based disazo dyes. sciforum.net

Studies on Dye-Substrate Interactions and Binding Mechanisms

The effectiveness of a direct dye is largely determined by its interaction with the substrate. For cellulosic fibers like cotton, the primary binding forces are hydrogen bonds and van der Waals forces between the planar dye molecule and the linear cellulose (B213188) polymer chains. The presence of sulfonic acid groups in stilbene-based dyes enhances their water solubility and provides sites for potential ionic interactions with the substrate.

The substantivity, or the affinity of the dye for the fiber, is a key factor. The addition of salt, such as sodium chloride, to the dyebath is a common practice to increase the exhaustion of the dye onto the fiber. ijstr.org The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fiber in water. ijstr.org

The spatial structure of the dye molecule is also critical. The planarity of the stilbene backbone is thought to facilitate close alignment with the cellulose chains, maximizing the intermolecular forces. The fading of stilbene dyes has been studied, and it has been found that for some dyes, the fading process is suppressed in the absence of oxygen, suggesting an oxidative mechanism. researchgate.net Furthermore, photosensitized fading can occur when other dyes are present. researchgate.net Understanding these interactions and degradation pathways is essential for developing more durable and effective direct dyes.

Catalytic Applications and Functional Material Development

While the primary applications of 4-aminostilbene-2-sulfonic acid derivatives are in the fields of fluorescent whitening agents and direct dyes, the presence of amino and sulfonic acid functional groups opens up possibilities for their use in catalysis and the development of functional materials. Sulfonic acid groups are known to impart acidic properties, making materials functionalized with them potential solid acid catalysts. mdpi.comresearchgate.net

Research into sulfonic acid-functionalized materials has shown their effectiveness in a variety of acid-catalyzed reactions, such as esterification, hydration, and dehydration. mdpi.comresearchgate.net Materials like sulfonic acid-functionalized silica, zirconia, and carbon nanotubes have been developed and investigated for their catalytic activity. mdpi.comresearchgate.netnih.gov The presence of both amino and sulfonic acid groups in a material can have a synergistic effect on its catalytic activity. mdpi.com The amino group can participate in the catalytic cycle, and the proximity of the two groups can enhance the acidity of the sulfonic acid group through the formation of a zwitterionic structure. mdpi.com

Although specific catalytic applications of 4-aminostilbene-2-sulfonic acid itself are not widely reported, the principles of sulfonic acid catalysis suggest potential avenues for future research. For example, incorporating this compound or its derivatives into polymeric or inorganic matrices could lead to the development of novel heterogeneous catalysts. The combination of the rigid stilbene backbone with the reactive amino and sulfonic acid groups could result in catalysts with unique selectivity and stability. Furthermore, the fluorescent properties of the stilbene core could be exploited for in-situ monitoring of catalytic processes.

Integration into Metal-Organic Frameworks (MOFs) for Acid Catalysis (e.g., 4H-chromene synthesis)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and adjustable chemical functionalities make them promising candidates for various applications, including catalysis. The incorporation of functional groups, such as sulfonic acid, into the organic linkers of MOFs can create solid acid catalysts with well-defined active sites.

Derivatives of 4-aminostilbene-2-sulphonic acid can be utilized as functionalized organic linkers in the synthesis of MOFs. The sulfonic acid group provides Brønsted acidity, which is crucial for a variety of acid-catalyzed organic transformations. One notable example is the synthesis of 2-amino-4H-chromenes. researchgate.net These compounds are an important class of heterocyclic molecules with a range of biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.net

The synthesis of 2-amino-4H-chromenes is typically achieved through a one-pot, multi-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) or naphthol derivative. researchgate.netnih.gov MOFs functionalized with sulfonic acid groups have been shown to be effective and reusable catalysts for this reaction, often proceeding under solvent-free conditions with high yields. researchgate.net The catalytic activity of these MOFs is attributed to the presence of the sulfonic acid groups, which act as proton donors to activate the reactants and facilitate the key C-C and C-O bond formations in the reaction cascade.

Table 1: Comparison of Catalysts for 2-Amino-4H-chromene Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Sodium Carbonate | Solvent-free | Up to excellent yields | nih.gov |

| MOF-5 | Solvent-free, 80 °C | Up to 95% | researchgate.net |

Proton Exchange Membranes (PEMs) in Electrochemical Devices

Proton exchange membranes (PEMs) are essential components of various electrochemical devices, including fuel cells and electrolyzers. These membranes are semipermeable and designed to conduct protons while preventing the passage of electrons and reactant gases. The performance of PEMs is critically dependent on their proton conductivity, mechanical strength, and chemical stability under operating conditions.

Derivatives of this compound, particularly those with multiple sulfonic acid groups, are investigated for their potential use in the fabrication of PEMs. The sulfonic acid groups (-SO3H) are hydrophilic and can facilitate the transport of protons through the membrane via a hopping mechanism between adjacent acid sites. The stilbene backbone provides a rigid and stable structural element to the polymer matrix of the membrane.

The general approach involves the synthesis of polymers or copolymers where sulfonated stilbene derivatives are incorporated as monomers. The resulting polymer membranes can exhibit good proton conductivity, especially at elevated temperatures and varying humidity levels. The amino groups present in the this compound structure can also be further functionalized to enhance the properties of the PEM, such as by cross-linking to improve mechanical strength and reduce swelling.

Environmental Fate and Remediation Research

Biodegradation Studies of Stilbene (B7821643) Sulfonic Acids in Aquatic Environments

The biological breakdown of stilbene sulfonic acids is a key factor in determining their environmental impact. Research into analogous sulfonated aromatic compounds provides insight into the potential behavior of 4-aminostilbene-2-sulphonic acid in aquatic systems.

Sulfonated aromatic amines, the class of compounds to which this compound belongs, are often resistant to microbial degradation. nih.gov Their persistence in the environment is a significant concern, as it can lead to long-term contamination of water resources. nih.gov Substances that are both persistent and mobile have a high propensity to contaminate water supplies, sometimes long after their initial release. nih.gov

Wastewaters from the production of stilbene-based fluorescent whitening agents have been found to be challenging to treat biologically, suggesting that the parent compounds are recalcitrant. nih.gov The presence of the sulfonic acid group generally increases water solubility, but it also contributes to the xenobiotic (foreign to biological systems) nature of the molecule, often hindering enzymatic attack. mdpi.com Studies on related compounds have shown that many sulfonated aromatic amines are not readily removed during conventional biological wastewater treatment, indicating they are likely to persist in the environment.

While many sulfonated aromatics are persistent, specific microbial strains have demonstrated the ability to degrade related compounds, offering potential pathways for bioremediation. The initial step in the aerobic degradation of these molecules often involves enzymatic attack on the aromatic ring system. For instance, a mixed bacterial community containing Pseudomonas strains was found to degrade 6-aminonaphthalene-2-sulfonic acid by initiating a regioselective attack on the naphthalene (B1677914) skeleton, leading to the formation of 5-aminosalicylate. nih.gov

Research has identified several bacterial genera capable of metabolizing sulfonated aromatic compounds, typically isolated from contaminated industrial sites or activated sludge. nih.govnih.gov These microorganisms utilize the compounds as a source of carbon, nitrogen, or sulfur. nih.gov The process of desulfonation, where the sulfonate group is cleaved from the aromatic ring, is a critical step in the mineralization of these compounds. d-nb.info In one study, Pseudomonas sp. strain S-313 was shown to convert various naphthalenesulfonic and benzenesulfonic acids into their corresponding hydroxylated analogs (e.g., 1-naphthalenesulfonate to 1-naphthol), with the hydroxyl group being derived from molecular oxygen. d-nb.info

The table below summarizes findings on microbial strains that have been identified to degrade compounds structurally related to this compound.

| Microbial Strain/Consortium | Degraded Compound | Key Findings |

| Pseudomonas fluorescens MN2 | trans-Stilbene (B89595) | Isolated from activated sludge; degraded trans-stilbene to produce antioxidant metabolites. nih.gov |

| Pseudomonas sp. BN6 & BN9 | 6-Aminonaphthalene-2-sulfonic acid | A mutualistic interaction where strain BN6 converted the initial compound to 5-aminosalicylate, which was then degraded by strain BN9. nih.gov |

| Pseudomonas stutzeri | Procion Red (Azo Dye) | Degraded the dye via reductive cleavage, metabolizing the resulting aromatic amines. researchgate.net |

| Arthrobacter sp. & Comamonas sp. | Naphthalene-2-sulfonic acid | Isolated from tannery wastewater sludge; capable of using the compound as a sole carbon source. kent.ac.uk |

| Bacterial Consortium | 4-Aminonaphthalene-1-sulfonic acid | A consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas used the compound as a source of carbon, nitrogen, and sulfur. nih.gov |

Photodegradation Mechanisms in Natural Waters and Simulated Conditions

Sunlight-induced degradation is another significant pathway affecting the environmental fate of stilbene derivatives. The core photochemical process for these compounds is a reversible trans-cis isomerization around the central carbon-carbon double bond. researchgate.net

The quantum yield of this isomerization can be influenced by the molecular structure and the chemical environment. researchgate.net For example, research on lanthanide complexes with a stilbene derivative ligand showed that the quantum yield of trans-to-cis photoisomerization could be enhanced approximately five-fold compared to the free ligand, a phenomenon attributed to ligand-to-ligand charge transfer processes. rsc.org

The following table presents photochemical quantum yield data for the reversible photoisomerization of selected stilbene derivatives, illustrating the range of efficiencies observed in this class of compounds.

| Compound | Solvent | Quantum Yield (trans → cis) |

| Stilbene-1 | Methylcyclohexane | 0.45 |

| 2-Cyano-stilbene-1 | Methylcyclohexane | 0.04 |

| 2,2'-Disulfo-stilbene-1 | Water | 0.05 |

Data sourced from studies on stilbene-1 derivatives. researchgate.net

The principal initial photoproducts of stilbene derivatives are typically their geometric isomers (cis or trans). researchgate.net The trans isomer is often the more thermodynamically stable form, while exposure to UV light leads to a photostationary state, a mixture of both trans and cis isomers. This isomerization is a reversible process. researchgate.netresearchgate.net

Further degradation beyond isomerization can occur, leading to the formation of other photoproducts. For other types of sulfonated aromatic compounds, such as sulfa drugs, photodegradation can involve more complex reactions, including the extrusion of sulfur dioxide (SO₂). While direct evidence for this compound is limited, it is plausible that prolonged irradiation could lead to cleavage of the sulfonate group or oxidation of the amino group and aromatic rings, especially in the presence of photosensitizers found in natural waters. nih.gov

Advanced Oxidation Processes for Wastewater Treatment

For persistent organic pollutants like this compound that are resistant to conventional biological treatment, Advanced Oxidation Processes (AOPs) offer a promising alternative. researchgate.net AOPs utilize highly reactive species, most commonly the hydroxyl radical (•OH), to non-selectively oxidize and mineralize recalcitrant organic compounds into simpler, less harmful substances like CO₂, water, and inorganic salts. qub.ac.ukwikipedia.org

Research on industrial wastewater from the manufacturing of stilbene-based fluorescent whitening agents has demonstrated the utility of AOPs. nih.gov In one study, various AOPs were tested for their effectiveness in treating three different stilbene-containing effluents. nih.gov

Key findings from this research include:

Effective Processes : Oxidation methods that generate hydroxyl radicals without requiring UV light, such as ozonation (O₃) and the Fenton's reagent (Fe²⁺/H₂O₂), were found to be suitable for oxidizing the wastewaters. nih.gov

Ineffective Processes : The H₂O₂/UV process was found to be ineffective. This was attributed to the high UV absorbance of the wastewater itself (an "inner filter effect"), which prevents UV light from penetrating the solution to activate the hydrogen peroxide. nih.gov

Toxicity of Intermediates : A critical observation was that treatment with ozone, both with and without UV irradiation, sometimes led to an increase in the toxicity of the wastewater. This indicates the formation of toxic intermediate oxidation products, which may require further treatment steps. nih.gov

Sulfate (B86663) Radical-Based AOPs : An alternative to hydroxyl radical-based systems are sulfate radical-based AOPs (SR-AOPs). These processes, which generate the highly reactive sulfate radical (SO₄•⁻), have shown to be highly effective in degrading refractory organic contaminants and may offer advantages over traditional AOPs in certain wastewater matrices. nih.gov

Efficiency of Fenton's Reagent and Ozonation for Degradation

Advanced oxidation processes (AOPs) like treatment with Fenton's reagent and ozonation are effective methods for breaking down complex organic molecules such as 4-Aminostilbene-2-sulfonic acid.

Fenton's Reagent: The photo-Fenton process, which involves the use of iron salts and hydrogen peroxide in the presence of light, has been shown to be highly effective in degrading organic pollutants. For instance, studies on similar sulfonated compounds have demonstrated rapid degradation. In one study, both Fenton and photo-Fenton reactions completely removed the sulfamethazine (B1682506) (SMT) antibiotic in under two minutes. nih.gov The biodegradability of a 2,4-dichlorophenol (B122985) (DCP) solution was significantly improved using a photo-Fenton process, increasing the BOD5/COD ratio from 0 to 0.18. nih.gov This suggests that the hydroxyl radicals generated during the Fenton reaction can effectively attack the aromatic rings and other functional groups of 4-Aminostilbene-2-sulfonic acid, leading to its mineralization.

Ozonation: Ozonation is another powerful AOP for water treatment. Research on the ozonation of naphthalene sulfonic acids (NSAs) has shown effective removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov For some NSAs, over 40% of the COD was eliminated within two hours of ozonation. nih.gov The degradation of NSAs by ozonation follows pseudo-first-order kinetics, and the reaction rates are influenced by the molecular structure of the specific NSA. nih.gov Studies on other sulfonated aromatic compounds, such as 4-phenolsulfonic acid, have also demonstrated complete removal with both conventional and catalytic ozonation. reed.eduresearchgate.net The combination of ozonation with a biological treatment step can be a viable option for the complete mineralization of these compounds. nih.gov

Interactive Data Table: Degradation Efficiency of AOPs

| Treatment | Compound | Initial Concentration | Reagent Concentration | Reaction Time | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|---|---|

| Photo-Fenton | Sulfamethazine (SMT) | 50 mg/L | Not Specified | < 2 minutes | Complete removal | nih.gov |

| Photo-Fenton | 2,4-Dichlorophenol (DCP) | 100 mg/L | H₂O₂: 50 mg/L, Fe(II): 10 mg/L | 40 minutes | Complete removal of DCP, BOD5/COD ratio improved to 0.18 | nih.gov |

| Ozonation | Naphthalene Sulfonic Acids (NSAs) | Not Specified | Ozone dose rate: 5.56 mg min⁻¹ L⁻¹ | 2 hours | > 40% COD removal for some NSAs | nih.gov |

| Catalytic Ozonation | 4-Phenolsulfonic Acid | Not Specified | Not Specified | 120 minutes | Complete removal, higher TOC removal than conventional ozonation | reed.eduresearchgate.net |

Thermohydrolysis in Supercritical Water for Contaminant Removal

Remediation Strategies for Contaminated Environments

Soil Solidification/Stabilization Research

Soil solidification/stabilization (S/S) is a remediation technique used to immobilize contaminants within a solid matrix, thereby reducing their leachability and bioavailability. geoengineer.org This process typically involves mixing the contaminated soil with binding agents like Portland cement, fly ash, or lime. geoengineer.orguno.edu

The primary goals of S/S are to:

Improve the handling and physical characteristics of the waste. geoengineer.org

Decrease the surface area of the waste, which limits the transfer and leakage of contaminants. geoengineer.org

Reduce the solubility of hazardous constituents. geoengineer.org

Research has shown that S/S can significantly decrease the leachability of heavy metals and other pollutants from contaminated soil. researchgate.net The resulting stabilized material often exhibits high mechanical strength and low porosity, making it suitable for reuse in some applications, such as backfill at the remediation site. uno.eduresearchgate.net While S/S is not a permanent solution, as the binding agents can degrade over time, it is an effective on-site treatment for managing contaminated soils. battelle.org

Interactive Data Table: Soil Solidification/Stabilization Binders

| Binder | Description | Application | Reference |

|---|---|---|---|

| Portland Cement | A common cementitious reagent that forms a stable, solid matrix upon hydration. | Used for a wide range of contaminants, including heavy metals and some organic compounds. | geoengineer.orguno.edu |

| Fly Ash | A pozzolanic material, often a byproduct of coal combustion, that reacts with lime to form cementitious compounds. | Frequently used in combination with cement or lime to improve the properties of the solidified mass. | uno.edu |

| Lime | Calcium oxide or calcium hydroxide, which can react with pozzolanic materials in the soil to form a cement-like matrix. | Effective for treating soils with high clay content. | uno.edu |

| Organic Binders | Materials like asphalt (B605645) or thermoplastics that encapsulate the waste. | Can be used for specific types of organic contaminants. | uno.edu |

Recovery Methods from Industrial Wastewater

The recovery of 4-Aminostilbene-2-sulfonic acid from industrial wastewater is crucial for both environmental protection and economic reasons, as it can be a valuable intermediate in the synthesis of other chemicals. While specific studies on the recovery of this particular compound are limited in the provided search results, general principles for the recovery of sulfonated aromatic compounds from wastewater can be applied.

One common approach is adsorption , where the compound is removed from the wastewater by binding to the surface of an adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porosity. geoengineer.org The adsorbed compound can then be desorbed using a suitable solvent, allowing for its recovery and the regeneration of the adsorbent.

Another potential method is precipitation . Changes in pH or the addition of specific salts can decrease the solubility of the sulfonated compound, causing it to precipitate out of the solution. For example, diluting a reaction solution containing 4-nitrotoluene-2-sulfonic acid with sulfuric acid to a specific concentration can cause it to precipitate. researchgate.net This solid can then be collected by filtration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.